molecular formula C9H9ClO2 B1500390 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone CAS No. 40943-24-6

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

Cat. No.: B1500390
CAS No.: 40943-24-6
M. Wt: 184.62 g/mol
InChI Key: BKFMWOOHKYHNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-hydroxy-3-methylacetophenone with thionyl chloride (SOCl2) to introduce the chloro group . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFMWOOHKYHNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664121
Record name 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40943-24-6
Record name 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.